
Phaeocaulisin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phaeocaulisin E is a guaiane-type sesquiterpene extracted from the rhizomes of Curcuma phaeocaulis, a plant belonging to the ginger family. This compound has garnered attention due to its ability to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with an IC50 value of 10.3 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guaiane-type sesquiterpenes, including Phaeocaulisin E, often involves complex multi-step processes. For instance, the total synthesis of related compounds like Phaeocaulisin A has been achieved through enantioselective routes involving key intermediates such as enantioenriched lactones. These intermediates undergo sequential cyclizations mediated by single-electron transfer reductants like samarium diiodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for sesquiterpenes involves extraction from plant sources followed by purification processes. Techniques such as chromatography are commonly employed to isolate the desired compound from other plant constituents.
Chemical Reactions Analysis
Types of Reactions
Phaeocaulisin E, like other sesquiterpenes, can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or 2-iodoxybenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or samarium diiodide.
Substitution: Conditions involving bases like potassium tert-butoxide or catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
Scientific Research Applications
Phaeocaulisin E has shown potential in various scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Could be explored for use in developing anti-inflammatory agents or other bioactive compounds.
Mechanism of Action
The mechanism by which Phaeocaulisin E exerts its effects involves the inhibition of nitric oxide production in macrophages. This is achieved by interfering with the signaling pathways activated by lipopolysaccharides, which are components of bacterial cell walls that trigger inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Phaeocaulisin A: Another guaiane-type sesquiterpene with notable anti-inflammatory and anticancer activities.
Curcumin: A well-known compound from the same plant family with anti-inflammatory and antioxidant properties.
Uniqueness
Phaeocaulisin E is unique due to its specific inhibitory activity on nitric oxide production in macrophages, with an IC50 value of 10.3 μM . This makes it a promising candidate for further research in anti-inflammatory therapies.
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1 |
InChI Key |
TXIKNNOOLCGADE-DHMWGJHJSA-N |
Isomeric SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1=O)(C)O)C |
Canonical SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)

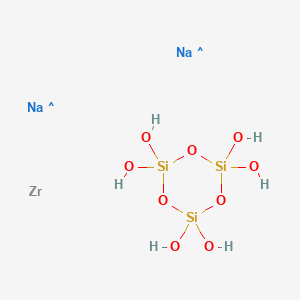
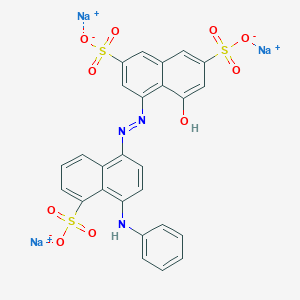
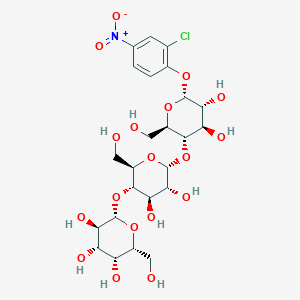
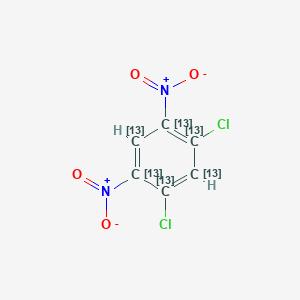
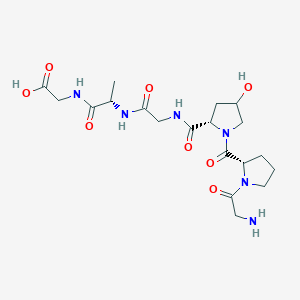
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)

![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)


